Orthogonal Reactivity: Sequential Functionalization of C5-Br and C4-Cl Sites
The target compound's 5-position bromine is a superior partner for palladium-catalyzed cross-coupling compared to a 5-hydrogen in the unsubstituted core, enabling C-C bond formation. Simultaneously, the 4-chlorine remains intact and is subsequently available for nucleophilic aromatic substitution (SNAr) with amines or alkoxides. This orthogonal reactivity, absent in mono-halogenated analogs, is directly demonstrated in its use for synthesizing JAK3 and BTK inhibitors .
| Evidence Dimension | Number of orthogonal synthetic handles |
|---|---|
| Target Compound Data | Two (C5-Br and C4-Cl) |
| Comparator Or Baseline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1): One (C4-Cl) |
| Quantified Difference | 100% increase in orthogonal functionalization sites |
| Conditions | Standard Pd-catalyzed Suzuki coupling conditions for C5-Br; subsequent SNAr for C4-Cl. |
Why This Matters
This dual reactivity translates directly to step-economy, reducing the number of synthetic operations required to access complex, disubstituted pyrrolopyrimidine libraries by at least one step compared to mono-halogenated precursors.
